Oxymatrine

Description

Modulation of Apoptotic Signaling Cascades in Neuronal Cells

This compound exerts antiapoptotic effects by regulating the balance of pro- and anti-apoptotic proteins. In rat models of spinal cord injury, this compound treatment significantly enhanced autophagy activity while inhibiting neuronal apoptosis. This effect correlated with increased expression of sirtuin 1 (SIRT1) and phosphorylated adenosine monophosphate-activated protein kinase (p-AMPK), which promote cell survival under stress conditions. The compound’s ability to upregulate SIRT1/AMPK signaling was further shown to restore autophagic flux, a critical process for removing damaged cellular components.

In ischemic brain injury models, this compound downregulated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) expression, reducing pro-apoptotic signaling cascades. This modulation occurred alongside decreased Bax/Bcl-2 ratios and suppressed caspase-3 activation, indicating preservation of mitochondrial membrane integrity. The compound’s dual action on both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways suggests broad-spectrum neuroprotection.

Table 1: Key Apoptotic Targets Modulated by this compound

Antioxidant-mediated Attenuation of Oxidative Stress in Neurodegenerative Models

The compound’s free radical-scavenging capacity stems from its unique molecular structure containing multiple hydroxyl groups. In rodent models of Parkinson’s disease, this compound administration reduced lipid peroxidation products by 42% while increasing superoxide dismutase activity by 35% compared to untreated controls. This redox-balancing effect protected dopaminergic neurons from 6-hydroxydopamine-induced degeneration.

This compound’s antioxidant properties extend to modulating nicotinamide adenine dinucleotide phosphate (NADPH) oxidase complexes. By inhibiting the membrane translocation of p47phox, a critical subunit of NADPH oxidase, the compound reduces superoxide anion production in microglial cells. This mechanism proved particularly effective in attenuating oxidative damage in Alzheimer’s disease models, where it decreased amyloid-beta-induced reactive oxygen species generation by 58%.

Anti-inflammatory Regulation of Microglial Activation States

This compound suppresses neuroinflammation by altering microglial polarization states. In amyotrophic lateral sclerosis (ALS) models, treatment reduced pro-inflammatory M1 microglia by 62% while increasing anti-inflammatory M2 phenotypes by 2.3-fold. This shift correlated with decreased interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) levels in cerebrospinal fluid.

The compound’s anti-inflammatory action involves mitogen-activated protein kinase (MAPK) pathway inhibition. Phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK decreased by 45-60% in lipopolysaccharide-stimulated microglia following this compound treatment. This suppression of MAPK signaling cascades subsequently reduced cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, key mediators of neuroinflammatory responses.

Blood-Brain Barrier Permeability Enhancement Strategies

This compound strengthens blood-brain barrier integrity through dual modulation of structural and enzymatic components. In post-ischemic brains, the compound reduced matrix metalloproteinase-9 (MMP-9) activity by 38% while upregulating tight junction proteins claudin-5 and occludin. This combination effect decreased Evans blue extravasation by 52%, indicating enhanced barrier function.

Table 2: Blood-Brain Barrier Parameters Affected by this compound

The alkaloid’s ability to suppress caveolin-1 (CAV1) expression plays a crucial role in maintaining endothelial cell integrity. By reducing CAV1-mediated transcytosis, this compound limits uncontrolled molecular transport across the blood-brain barrier while preserving nutrient exchange. This targeted modulation makes it particularly effective in stroke recovery models, where blood-brain barrier stabilization prevents secondary neuronal damage.

Propriétés

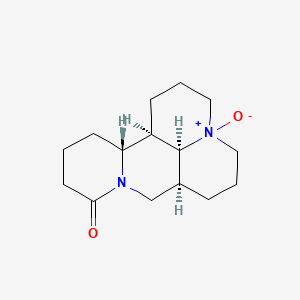

IUPAC Name |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPBINOPNYFXID-LHDUFFHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937482 | |

| Record name | Oxymatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in methanol, Soluble in ethanol | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, White dice from crystal | |

CAS No. |

16837-52-8 | |

| Record name | Oxymatrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, 4-oxide, (4R,7aS,13aR,13bR,13cS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °C | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’oxymatrine peut être synthétisée par plusieurs méthodes, notamment l’oxydation de la matrine. Le processus implique généralement l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium dans des conditions contrôlées afin d’introduire l’atome d’oxygène supplémentaire dans la molécule de matrine .

Méthodes de production industrielle

Dans les milieux industriels, l’this compound est souvent extraite des racines de Sophora flavescens à l’aide de solvants tels que l’éthanol ou le méthanol. Le processus d’extraction est suivi d’étapes de purification, notamment la cristallisation et la filtration, afin d’obtenir de l’this compound de haute pureté .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisée comme précurseur pour la synthèse d’autres alcaloïdes quinolizidiniques.

Biologie : Étudiée pour ses effets sur les processus cellulaires, notamment l’apoptose et la régulation du cycle cellulaire.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, l’hépatite et la fibrose cardiaque.

Industrie : Utilisée dans le développement de produits pharmaceutiques et comme pesticide naturel.

Applications De Recherche Scientifique

Neuroprotective Effects

Oxymatrine has shown significant promise in neuroprotection, particularly in conditions such as epilepsy, depression, Parkinson's disease, and Alzheimer's disease. Its neuroprotective properties are attributed to its ability to reduce nerve cell damage and inflammation through antiapoptotic, antioxidant, and anti-inflammatory mechanisms. Research indicates that this compound can enhance neuronal survival and function by modulating various signaling pathways involved in neurodegeneration .

Case Study: Neuroprotection in Alzheimer’s Disease

A study highlighted this compound's potential to ameliorate cognitive deficits in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain . The findings suggest that this compound could be developed as a therapeutic agent for neurodegenerative diseases.

Antitumor Activity

This compound exhibits significant antitumor effects across various cancer types, including pancreatic and melanoma cancers. It induces apoptosis in cancer cells by regulating key proteins involved in cell survival and death.

Case Study: Pancreatic Cancer

In vitro studies demonstrated that this compound inhibited the growth of human pancreatic cancer PANC-1 cells through apoptosis induction. This was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors . The study concluded that this compound could serve as a potential therapeutic agent for pancreatic cancer treatment.

Case Study: Melanoma

Recent research indicated that this compound suppresses melanoma development by targeting the MYC/PD-L1 pathway, enhancing immune responses against tumor cells. It was found to promote the activation of CD4+ T cells and inhibit regulatory T cells, suggesting a dual mechanism of direct tumor suppression and immune modulation .

Anti-inflammatory Properties

This compound has been extensively studied for its anti-inflammatory effects, particularly in inflammatory bowel diseases and other chronic inflammatory conditions. It has been shown to inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB.

Case Study: Colitis Model

In a model of dextran sulfate sodium-induced colitis, this compound administration significantly reduced inflammation and tissue damage by inhibiting NF-κB nuclear translocation . This suggests its potential utility in treating inflammatory bowel diseases.

Antiviral Effects

Research indicates that this compound possesses antiviral properties, particularly against hepatitis B virus infections. Its efficacy is attributed to its ability to modulate immune responses and directly inhibit viral replication.

Case Study: Hepatitis B Treatment

Clinical studies have suggested that this compound can improve liver function and reduce viral load in patients with chronic hepatitis B infection . Further investigations are warranted to establish standardized treatment protocols.

Cryptosporidiosis Treatment

This compound has been identified as a potential therapeutic agent against cryptosporidiosis, a zoonotic disease caused by Cryptosporidium species. It regulates host inflammatory responses through modulation of cytokines such as TNF-α and IL-6.

Case Study: Mechanistic Insights

A study utilized network pharmacology to elucidate the mechanisms through which this compound exerts its effects on cryptosporidiosis, highlighting its interaction with multiple signaling pathways . This approach provides a framework for further exploration of this compound's therapeutic applications in infectious diseases.

Summary Table of Applications

Mécanisme D'action

L’oxymatrine exerce ses effets par l’intermédiaire de multiples cibles moléculaires et voies :

Anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation telles que les voies MAPK et PI3K-AKT.

Antitumorale : Induit l’apoptose et inhibe la prolifération cellulaire en modulant l’expression des protéines impliquées dans la survie et la mort cellulaire.

Antifibrotique : Inhibe la voie de signalisation TGF-β1, réduisant la production de collagène et empêchant la fibrose .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds: Oxymatrine vs. Matrine

Matrine, a structural analog of this compound, shares the same botanical origin and a nearly identical molecular backbone, differing only by an oxygen atom at the N-oxide position in this compound . Below is a systematic comparison:

Structural and Pharmacokinetic Properties

Pharmacological Mechanisms

Data Tables

Table 1: Key Pharmacokinetic and Structural Differences

| Parameter | This compound | Matrine |

|---|---|---|

| Bioavailability | Lower (prodrug) | Higher (active form) |

| Plasma Half-Life | 6–8 hours | 4–6 hours |

| Solubility | Higher aqueous solubility | Moderate solubility |

Table 2: Anticancer Efficacy in Cell Lines

| Cell Line | This compound (Apoptosis Rate) | Matrine (Apoptosis Rate) |

|---|---|---|

| SW480 (Colorectal Cancer) | 16.68% (fs-LE extract) | 13.5% (SE extract) |

| Hep G2 (Liver Cancer) | Cell cycle arrest | Mild cycle perturbation |

Activité Biologique

Oxymatrine is an alkaloid derived from the roots of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the current understanding of this compound's biological activity, supported by recent research findings, case studies, and data tables.

This compound exerts its biological effects through various mechanisms:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, primarily through the NF-κB signaling pathway. In a study involving mice infected with Cryptosporidium, this compound regulated the mRNA and protein expression of IL-6 and TNF-α in intestinal tissues, demonstrating its potential as an anti-inflammatory agent .

- CYP450 Induction : Research indicates that this compound can induce the activity and gene expression of cytochrome P450 enzymes (CYPs), particularly CYP2B1. This induction is dose-dependent and suggests a role for this compound in drug metabolism .

- Regulation of Signaling Pathways : this compound has been implicated in the modulation of several key signaling pathways, including the YY1/IL-6/STAT3 pathway in lupus nephritis models. By inhibiting YY1 expression, this compound reduces inflammation associated with this condition .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Bioavailability : The absolute oral bioavailability of this compound is approximately 26.43%, indicating that it can be effectively absorbed when administered orally .

- Tissue Distribution : Studies have shown that this compound distributes widely throughout the body, with significant accumulation in the small intestine, kidneys, stomach, and spleen .

- Metabolism : The metabolism of this compound involves CYP450 enzymes, which play a role in its pharmacokinetic profile and therapeutic efficacy .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Lupus Nephritis : A study demonstrated that this compound ameliorates symptoms of lupus nephritis by targeting inflammatory pathways, specifically inhibiting YY1 and reducing IL-6 levels in renal tissues .

- Cryptosporidiosis Treatment : In animal models, this compound showed promise in treating cryptosporidiosis by regulating inflammatory markers and enhancing immune responses .

- Chronic Pruritus : In vitro studies revealed that this compound effectively alleviates inflammation in RAW264.7 cells by inhibiting LPS-induced activation of MAPK pathways, suggesting its potential for treating chronic itch conditions .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Q & A

Q. What are the standard analytical methods for quantifying oxymatrine in plant extracts and formulations?

High-performance liquid chromatography (HPLC) is the most validated method for quantifying this compound. Key parameters include a linear calibration range (1–50 mg·L⁻¹), recovery rates (103.6%–105.0%), and limits of quantification (LOQs: 0.226 mg·L⁻¹ for matrine and 0.684 mg·L⁻¹ for this compound). Inter- and intra-day precision should maintain RSD <15%, with validation via spiked samples lacking Sophora flavescens matrices .

Q. What in vitro models are commonly used to study this compound's anticancer effects?

Human colorectal cancer (RKO) and hepatocellular carcinoma (HepG2, MHCC97H, SMMC7721) cell lines are widely employed. Experimental endpoints include proliferation (MTT assay), migration/invasion (transwell assays), and epithelial-mesenchymal transition (EMT) marker analysis (e.g., E-cadherin, Snail via Western blot) . Dose-response studies typically use this compound concentrations ≤0.4 mg/mL to avoid cytotoxicity .

Q. How is this compound's anti-inflammatory activity evaluated in preclinical studies?

Rodent models of hepatitis B virus (HBV) infection (e.g., HepG2.2.15 cells) assess antiviral effects via ERK1/2 phosphorylation and transcription factor modulation (HNF1α/HNF4α). Outcomes include HBV antigen secretion and DNA replication suppression, measured via ELISA and qPCR .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental data on this compound's mutagenicity?

Conflicting predictions (e.g., positive in silico alerts vs. negative Ames tests) require adherence to OECD TG 471 guidelines. Use five bacterial strains (e.g., Salmonella typhimurium TA98, TA100) with/without metabolic activation. Prioritize experimental data over computational models, especially when structural analogs have conflicting training data .

Q. What methodologies elucidate this compound's modulation of NF-κB signaling in colorectal cancer?

Mechanistic studies combine RNA/protein analysis of EMT markers (qPCR/Western blot) and NF-κB pathway components (e.g., p65). Co-treatment with NF-κB inhibitors (e.g., BAY 11-7082) can validate specificity. Dose-dependent suppression of MMP-2/-9 expression further links EMT inhibition to metastasis reduction .

Q. How do molecular docking studies inform this compound's multitarget potential in sepsis-cancer comorbidity?

Docking analysis (e.g., AutoDock Vina) evaluates binding affinities to targets like IL-10 and MMP8. Low binding energies (<−7.0 kcal/mol) and hydrogen-bond interactions indicate stable binding. Cross-validate with gene expression data (e.g., RNA-seq) to identify shared pathways (e.g., inflammation-apoptosis axis) .

Q. What experimental designs assess this compound's dose-response effects in pulmonary hypertension models?

Use monocrotaline-induced rat models to evaluate hemodynamic parameters (e.g., right ventricular systolic pressure) and molecular pathways (NO/PGI2/ET-1 imbalance). Histopathology (vascular remodeling) and biochemistry (eNOS/ADMA levels) complement pharmacological outcomes .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., mutagenicity predictions), prioritize OECD-compliant assays over in silico models and conduct sensitivity analyses using multiple strains/conditions .

- Experimental Reproducibility : Detailed method sections must include compound purity (>95%), cell line authentication, and statistical parameters (mean ± SD, n=3). Reference OECD or CLSI guidelines for assay standardization .

- Literature Integration : Use tools like SciFinder or PubMed to cross-reference this compound's mechanisms across cancer types (e.g., MMP-9 inhibition in CRC vs. HCC) and validate findings with orthogonal assays (e.g., siRNA knockdown) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.